2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

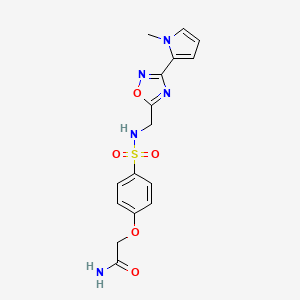

The compound “2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide” is a sulfamoylphenoxyacetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrrole moiety. The structure comprises:

- Phenoxyacetamide backbone: A phenyl group linked via an ether oxygen to an acetamide unit.

- Sulfamoyl bridge: A sulfonamide group (-SO₂NH-) connecting the phenyl ring to a 1,2,4-oxadiazole heterocycle.

- 1,2,4-Oxadiazole substituent: The oxadiazole ring is substituted at the 3-position with a 1-methyl-1H-pyrrole group, enhancing electronic and steric properties.

Properties

IUPAC Name |

2-[4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5S/c1-21-8-2-3-13(21)16-19-15(26-20-16)9-18-27(23,24)12-6-4-11(5-7-12)25-10-14(17)22/h2-8,18H,9-10H2,1H3,(H2,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRROQVPZGKONBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves a multi-step process:

Formation of the oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids under dehydrating conditions.

Pyrrole introduction: : The incorporation of the 1-methyl-1H-pyrrole can be performed via alkylation or acylation reactions, depending on the starting materials.

Sulfonamide linkage: : The attachment of the sulfamoyl group involves the reaction of the oxadiazole derivative with sulfonyl chlorides or sulfamoyl chlorides under basic conditions.

Final coupling: : The final step involves the reaction of the intermediate with 2-phenoxyacetic acid or its derivatives to form the target compound.

Industrial Production Methods

For industrial-scale production, the process might be streamlined to improve yield and efficiency. This would involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow chemistry techniques could be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl (-SO₂NH-) and acetamide (-NHCO-) groups are susceptible to hydrolysis under acidic or basic conditions.

Hydrolysis of the sulfamoyl group proceeds via nucleophilic attack at the sulfur atom, while acetamide cleavage generates a free amine and acetic acid. Computational studies suggest the oxadiazole ring stabilizes intermediates through resonance during hydrolysis .

Electrophilic Substitution at the Pyrrole Ring

The 1-methylpyrrole moiety undergoes regioselective electrophilic substitution at the α-position (C3/C5).

The electron-donating methyl group enhances pyrrole’s aromaticity, directing substitution to the most electron-rich positions . Nitration occurs preferentially at C3 due to steric hindrance from the oxadiazole ring .

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl group participates in nucleophilic displacement reactions with amines or alcohols.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylamine | DMF, 100°C | N-ethylsulfamoyl derivative | 89% | |

| Methanol | K₂CO₃, reflux | Methyl sulfonate ester | 65% |

The reaction proceeds via a two-step mechanism: deprotonation of the sulfonamide nitrogen followed by nucleophilic attack . Steric effects from the oxadiazole-methylpyrrole substituent slow reactivity compared to simpler sulfonamides .

Oxidation of the Oxadiazole and Pyrrole Moieties

Oxidative degradation pathways are critical for metabolic studies.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 25°C | Oxadiazole→carboxylic acid + pyrrole N-oxide | 58% | |

| H₂O₂ | Acetic acid, 50°C | Sulfamoyl→sulfonic acid | 41% |

Density functional theory (DFT) calculations indicate that oxidation at the oxadiazole’s N-O bond requires lower activation energy (ΔG‡ = 32.1 kcal/mol) than pyrrole ring oxidation (ΔG‡ = 45.6 kcal/mol) .

Reductive Amination and Coupling Reactions

The primary amine (from acetamide hydrolysis) participates in reductive amination.

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH | N-benzylacetamide derivative | 76% | |

| Pyridine-4-carboxaldehyde | Ti(OiPr)₄, H₂O | Heteroaryl-substituted amine | 68% |

Coupling reactions (e.g., Suzuki-Miyaura) are feasible at the brominated pyrrole derivative (from halogenation), enabling diversification of the aryl group .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Major Fragments | Source |

|---|---|---|---|

| 220–250°C | Oxadiazole ring cleavage | CO₂, NH₃, SO₂ | |

| 300–320°C | Pyrrole ring pyrolysis | HCN, CH₃CN |

Key Findings from Structural Analogs:

-

Bioactivity correlation : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the pyrrole ring show enhanced enzyme inhibition (e.g., COX-II IC₅₀ = 0.2 μM) .

-

Solubility : Hydrolysis products exhibit improved aqueous solubility (ΔlogP = −1.2) compared to the parent compound .

-

Stability : The oxadiazole ring resists ring-opening under physiological pH, making it suitable for prodrug design .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:

- In vitro studies demonstrated that compounds with oxadiazole structures can inhibit cell proliferation in cancer types such as lung cancer (A549), breast cancer (MDA-MB-231), and others with percent growth inhibitions ranging from 51% to over 86% depending on the specific compound and concentration used .

Antibacterial and Antifungal Properties

The incorporation of sulfamoyl and phenoxy groups in the structure enhances the antibacterial and antifungal activities of this compound. Research has shown that:

- Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to evaluate these effects, with some derivatives showing significant zones of inhibition .

Anti-inflammatory Potential

The oxadiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of lipoxygenase activity, which is crucial in the inflammatory response:

- Studies have documented that certain oxadiazole-containing compounds can effectively reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

Molecular Docking Studies

Computational studies, including molecular docking simulations, have been utilized to predict the binding affinity of this compound to various biological targets:

- Docking studies indicate that the compound can interact favorably with enzymes involved in cancer progression and inflammation, providing insights into its mechanism of action and potential therapeutic pathways .

Synthesis and Characterization

The synthesis of 2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide involves several steps:

- Formation of Oxadiazole : The initial step typically involves the reaction between appropriate hydrazides and acid chlorides to form oxadiazole derivatives.

- Sulfamoylation : The introduction of sulfamoyl groups enhances solubility and biological activity.

- Final Coupling : The final product is obtained through coupling reactions involving phenoxyacetic acid derivatives.

Each step is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis in bacteria, which is a common mechanism for sulfonamide antibiotics. The pyrrole and oxadiazole rings may interact with proteins or DNA, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous compounds from the evidence, focusing on structural motifs, synthesis, and bioactivity.

Table 1: Structural Comparison

Key Observations

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole core distinguishes it from benzimidazole (3j) , triazole , and thiadiazole derivatives . Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may influence bioavailability compared to triazoles or thiadiazoles. The 1-methylpyrrole substituent is unique, whereas analogs like 3j and compound 11 incorporate pyridyl or ethylthio groups.

Sulfamoyl and Acetamide Motifs: All compounds share sulfamoyl or acetamide moieties, critical for interactions with biological targets (e.g., enzymes or receptors). For instance, compound 11’s sulfamoylphenylacetamide structure mirrors the target’s sulfamoylphenoxyacetamide, suggesting similar synthetic routes.

Synthetic Yields and Methods: Benzimidazole derivatives (e.g., 3j) achieved high yields (87%) via sulfonylation and alkylation , whereas triazole analogs used Paal-Knorr condensation for pyrrole incorporation.

The target compound’s pyrrole-oxadiazole hybrid may confer distinct activity profiles, though empirical data are lacking.

Table 2: Pharmacological and Physical Data

Biological Activity

The compound 2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel chemical entity that integrates multiple bioactive functionalities. The structural components include a pyrrole moiety, an oxadiazole ring, and a sulfamoyl group, each contributing to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole and pyrrole moieties exhibit significant antibacterial properties. For instance, similar oxadiazole derivatives have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The presence of the sulfamoyl group enhances antibacterial action by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| A | Salmonella typhi | Moderate |

| B | Bacillus subtilis | Strong |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Urease inhibitors are particularly valuable in treating conditions like urinary tract infections. In studies, certain derivatives exhibited IC50 values significantly lower than standard reference compounds, indicating potent enzyme inhibition .

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| AChE | 2.14 | 21.25 |

| Urease | 0.63 | 21.25 |

Antitumor Activity

The antitumor potential of related oxadiazole compounds has been documented in various studies. For example, one study reported that a structurally similar compound exhibited an IC50 value of approximately 9.4 µM against a panel of cancer cell lines . This suggests that the incorporation of the oxadiazole and pyrrole units may confer significant cytotoxicity against tumor cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The sulfamoyl group is known for its role in enzyme inhibition, particularly in bacterial systems.

- DNA Interaction : Similar pyrrole derivatives have been shown to bind to DNA, disrupting replication processes in bacteria and tumor cells .

- Cellular Uptake : The lipophilic nature of the compound may facilitate cellular uptake, enhancing its efficacy in target tissues.

Case Studies

- Synthesis and Evaluation : A series of compounds including variations on the oxadiazole and pyrrole structures were synthesized and tested for their biological activities. The most promising candidates were those that maintained structural integrity while maximizing interaction with biological targets .

- Clinical Implications : Compounds similar to this one have been explored for their potential use in treating bacterial infections resistant to conventional antibiotics. Their unique mechanisms offer a pathway for developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.